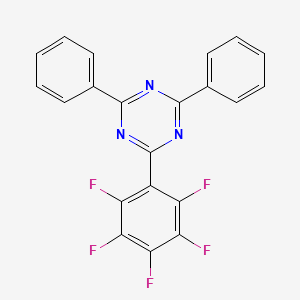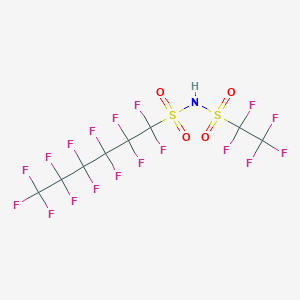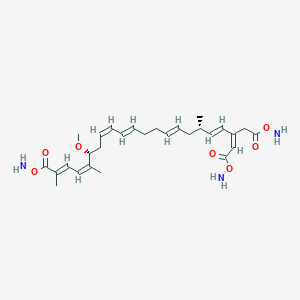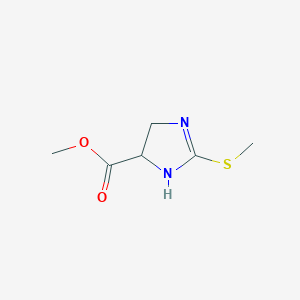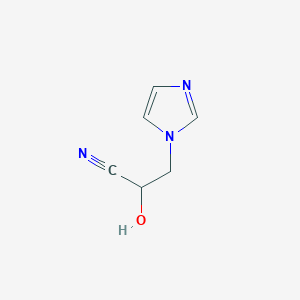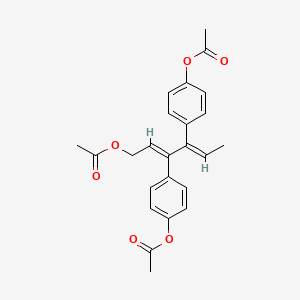
Phenol, 4,4'-(1-(2-(acetyloxy)ethylidene)-2-ethylidene-1,2-ethanediyl)bis-, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL is a complex organic compound that features multiple acetoxy groups and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetylene derivatives and acetylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts such as palladium or copper to facilitate the formation of the conjugated diene system.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in drug discovery research.
Medicine: Its derivatives could be explored for therapeutic applications.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL involves its interaction with molecular targets and pathways. The acetoxy groups and conjugated diene system may play a role in its reactivity and biological activity. Detailed studies on its mechanism of action would require experimental data and computational modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-O-ACETYL-3,4-BIS-(4-HYDROXYPHENYL)-HEXA-2,4-DIEN-1-OL: This compound differs by having hydroxyl groups instead of acetoxy groups.
1-O-ACETYL-3,4-BIS-(4-METHOXYPHENYL)-HEXA-2,4-DIEN-1-OL: This compound has methoxy groups instead of acetoxy groups.
Uniqueness
1-O-ACETYL-3,4-BIS-(4-ACETOXYPHENYL)-HEXA-2,4-DIEN-1-OL is unique due to its specific functional groups and conjugated diene system, which may impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
71113-05-8 |
|---|---|
Formule moléculaire |
C24H24O6 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
[(2E,4E)-3,4-bis(4-acetyloxyphenyl)hexa-2,4-dienyl] acetate |
InChI |
InChI=1S/C24H24O6/c1-5-23(19-6-10-21(11-7-19)29-17(3)26)24(14-15-28-16(2)25)20-8-12-22(13-9-20)30-18(4)27/h5-14H,15H2,1-4H3/b23-5+,24-14+ |
Clé InChI |
IXMLDOABYANMNR-BWSSQAJNSA-N |
SMILES isomérique |
C/C=C(\C1=CC=C(C=C1)OC(=O)C)/C(=C/COC(=O)C)/C2=CC=C(C=C2)OC(=O)C |
SMILES canonique |
CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CCOC(=O)C)C2=CC=C(C=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


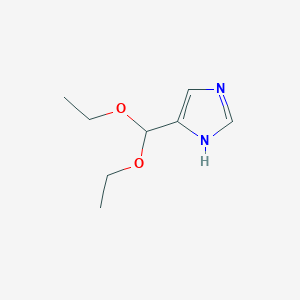
![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
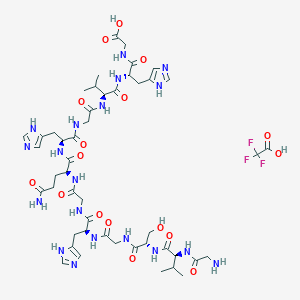
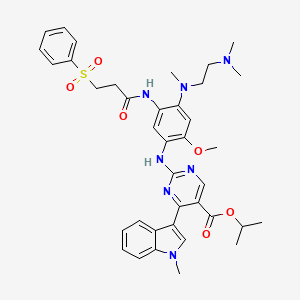
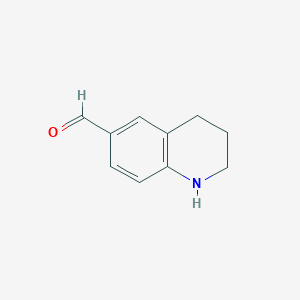
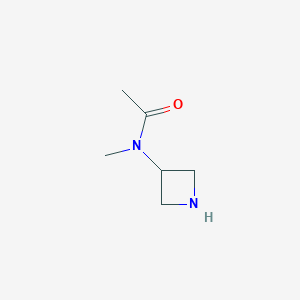
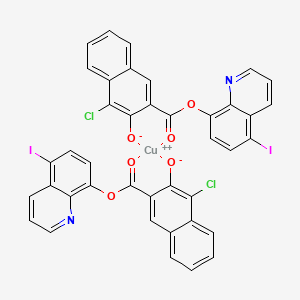
![4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)

